1-Tosyltetraethylene Glycol (Tos-PEG4): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Targeted Therapeutics
1-Tosyltetraethylene Glycol (Tos-PEG4): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Targeted Therapeutics
Executive Summary
In the rapidly evolving landscape of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of an optimal linker is as critical as the choice of the active warhead. 1-Tosyltetraethylene glycol (CAS: 77544-60-6), commonly referred to as Tos-PEG4 or Tetraethylene glycol monotosylate , serves as a foundational heterobifunctional building block in modern bioconjugation[1][2].
This whitepaper provides an in-depth mechanistic analysis of Tos-PEG4, detailing its physicochemical properties, field-proven synthetic protocols, and its critical role in modular drug design.
Physicochemical Properties & Molecular Identity
Tos-PEG4 is a viscous, colorless to pale-yellow liquid that integrates a hydrophilic polyethylene glycol (PEG) spacer with a highly reactive tosyl leaving group[2][3]. This dual nature makes it an ideal precursor for synthesizing complex, water-soluble bioconjugates.
Table 1: Core Physicochemical Properties of 1-Tosyltetraethylene Glycol [2][3][4]
| Property | Specification / Value |
| Chemical Name | 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 4-methylbenzenesulfonate |
| Synonyms | Tos-PEG4, PEG5-Tos, Tetraethylene glycol monotosylate |
| CAS Number | 77544-60-6 |
| Molecular Formula | C₁₅H₂₄O₇S |
| Molecular Weight | 348.41 g/mol |
| Density | 1.202 g/mL at 25 °C |
| Boiling Point | 492.5 ± 40.0 °C (Predicted) |
| Solubility | Soluble in Water, DMSO, DCM, DMF |
| Storage Conditions | 2-8 °C (Pure form: -20 °C for long-term stability) |
Chemical Reactivity & Mechanistic Insights
As an application scientist, I select Tos-PEG4 primarily for its heterobifunctionality . The molecule possesses two distinct termini that allow for orthogonal chemical modifications:
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The Tosyl Group (Electrophilic Terminus): The p-toluenesulfonate (tosyl) group transforms a naturally poor leaving group (a primary hydroxyl) into an exceptional one. Mechanistically, the electron-withdrawing sulfonyl group and the resonance stabilization of the resulting sulfonate anion drastically lower the activation energy required for nucleophilic attack[2]. This makes the tosylated carbon highly susceptible to bimolecular nucleophilic substitution (Sₙ2) by azides, amines, or thiols.
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The Hydroxyl Group (Nucleophilic/Pro-Electrophilic Terminus): The unmodified hydroxyl group on the opposite end can be subsequently oxidized to a carboxylic acid, converted to an ester, or activated via a different leaving group (e.g., mesylation) for further chain elongation[5].
Synthesis and downstream functionalization pathways of Tos-PEG4.
Applications in Drug Development
PROTAC Linker Engineering
In PROTAC design, the linker is not merely a passive string; it dictates the spatial orientation of the ternary complex (Target Protein - PROTAC - E3 Ligase). A PEG4 chain provides approximately 14-16 Å of distance. This specific length is frequently the thermodynamic "sweet spot" to prevent steric clashes while maintaining a highly cooperative ternary complex. Furthermore, the oxygen-rich PEG backbone drastically improves the aqueous solubility of otherwise lipophilic warheads, preventing aggregation and improving pharmacokinetic profiles[6][7].
Antibody-Drug Conjugates (ADCs)
Tos-PEG4 is heavily utilized in the synthesis of acylhydrazone-based cleavable linkers for ADCs[1][8]. The PEG spacer ensures that the hydrophobic cytotoxin does not induce antibody aggregation during conjugation. Once internalized into the acidic environment of the tumor cell's endosome/lysosome, the cleavable sequence releases the active payload.
Modular assembly of a PROTAC molecule utilizing a PEG4 linker.
Experimental Protocols
The following protocols are self-validating systems designed to maximize yield while minimizing challenging purification steps.
Protocol 1: Synthesis of Tetraethylene Glycol Monotosylate (Tos-PEG4)
Objective: To synthesize Tos-PEG4 while strictly avoiding the formation of the ditosylated byproduct (Tetraethylene glycol di-p-tosylate).
Causality & Logic: To achieve monotosylation on a symmetrical diol, we exploit statistical probability by using a significant molar excess of Tetraethylene glycol (TEG)[2][9]. The reaction is initiated at 0 °C to control the exothermic nature of the sulfonyl chloride activation and prevent unwanted side reactions[2][9].
Reagent Stoichiometry:
| Reagent | Equivalents | Role |
|---|---|---|
| Tetraethylene glycol (TEG) | 3.8 eq | Substrate / Statistical buffer |
| p-Toluenesulfonyl chloride (TsCl) | 1.0 eq | Electrophile |
| 2.5 M NaOH (or Triethylamine) | 1.7 eq | Base / Acid scavenger |
| Tetrahydrofuran (THF) or DCM | N/A | Solvent |
Step-by-Step Methodology:
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Preparation: To a solution of tetraethylene glycol (2.22 g, 11.4 mmol, 3.8 equiv) in THF (or DCM) at 0 °C, add 2.5 M NaOH (2 mL, 5.0 mmol, 1.7 equiv)[2].
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Activation: Stir the mixture for 30 minutes to allow for the deprotonation of the hydroxyl groups[2].
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Tosylation: Add p-Toluenesulfonyl chloride (565.3 mg, 3.0 mmol, 1.0 equiv) in small, divided portions over 15 minutes to prevent temperature spikes[2].
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Propagation: Allow the reaction to stir for 5 hours while gradually warming to room temperature[2].
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Workup: Remove the THF solvent under reduced pressure. Take up the remaining residue in Dichloromethane (CH₂Cl₂, 15 mL) and wash with distilled water (3 × 10 mL)[2]. Note: The excess unreacted TEG is highly water-soluble and will partition into the aqueous layer, effectively purifying the organic product.
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Extraction & Drying: Extract the aqueous wash further with CH₂Cl₂ (3 × 10 mL). Combine the organic fractions, wash with brine, and dry over anhydrous Na₂SO₄[2].
-
Isolation: Filter the dried solution and concentrate the filtrate under reduced pressure to yield Tos-PEG4 as a pale yellow oil (Expected yield: ~87%). The product is typically pure enough for immediate downstream use[2].
Protocol 2: Downstream Functionalization to Azido-PEG4-OH
Objective: To convert the tosyl group into an azide for subsequent Click Chemistry (CuAAC) applications.
Causality & Logic: We utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent. DMF solvates the sodium cation but leaves the azide anion unsolvated and highly nucleophilic, drastically accelerating the Sₙ2 displacement of the bulky tosyl group[9]. Heating to 60 °C provides the necessary activation energy.
Step-by-Step Methodology:
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Preparation: Charge a round bottom flask with Tos-PEG4 (3.5 g, 10.04 mmol) and Sodium Azide (NaN₃, 6.75 g, 100.4 mmol, 10 equiv)[9].
-
Reaction: Suspend the mixture in 100 mL of anhydrous DMF and reflux at 60 °C for 24 hours under an inert atmosphere (N₂ or Argon)[9].
-
Workup: Cool the reaction to room temperature. Extract the crude product using a mixture of DCM and water to remove excess salts and DMF[9].
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify via silica gel column chromatography (Eluent: Ethyl acetate:Petroleum ether 40:60 v/v) to afford Azido-PEG4-OH as a colorless viscous liquid[9].
References
-
Amphiphilic Glycopolypeptide Star Copolymer-based Crosslinked Nanocarriers for Targeted and Dual Stimuli-Responsive Drug Delivery Source: RSC Polymer Chemistry (DOI: 10.1039/C9PY00166A) URL:[Link]
-
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetraethylene glycol p-toluenesulfonate | 77544-60-6 [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Tetraethylene glycol monotosylate | 77544-60-6 [sigmaaldrich.com]
- 5. Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetraethylene glycol monotosylate - MedChem Express [bioscience.co.uk]
- 7. Tetraethylene glycol | PEG PROTAC Linker | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
